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Abstract

This document provides a comprehensive technical overview of the discovery, development,
and evaluation of the positron emission tomography (PET) tracer, [L8F]VM4-037. Designed to
target Carbonic Anhydrase IX (CA-I1X) and Carbonic Anhydrase Xl (CA-XIl), enzymes
overexpressed in various hypoxic tumors, particularly clear cell renal cell carcinoma (ccRCC),
[18F]VM4-037 showed initial promise as a non-invasive imaging agent. This guide detalils its
mechanism of action, synthesis, preclinical and clinical findings, and the ultimate challenges
that led to the discontinuation of its further clinical development. Quantitative data from key
studies are summarized in tabular format, and experimental protocols are described. Signaling
pathways and experimental workflows are visualized through diagrams to provide a clear and
concise understanding of the tracer's scientific journey.

Introduction: The Rationale for Targeting Carbonic
Anhydrase IX

Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as
hypoxia. To survive and proliferate in this acidic microenvironment, cancer cells upregulate
specific proteins, one of the most prominent being Carbonic Anhydrase 1X (CA-IX)[1]. CA-IX is
a transmembrane zinc metalloenzyme that plays a crucial role in maintaining intracellular pH
homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a
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proton[1]. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-
1a), a key transcription factor in the cellular response to hypoxia[l]. In many cancers, including
renal, lung, breast, and cervical cancers, the overexpression of CA-IX is associated with a
more aggressive phenotype and poorer patient prognosis.

In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene
is frequently mutated, leading to the constitutive stabilization of HIF-1a and subsequent
overexpression of CA-IX and CA-XIl, even in the absence of hypoxia[2]. This makes CA-1X an
attractive biomarker for the specific detection of ccRCC and a potential target for therapeutic
intervention. The development of a PET tracer targeting CA-1X was therefore pursued to enable
non-invasive visualization of tumor hypoxia and to aid in the diagnosis and staging of ccRCC.

The Discovery of VM4-037

[18F]VM4-037, with the full chemical name (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-
(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic
acid, was developed as a small molecule inhibitor of CA-1X[3]. Its design is based on a
sulfonamide scaffold, a well-known pharmacophore that binds to the zinc ion in the active site
of carbonic anhydrases. The molecule was engineered to be cell-membrane impermeable, a
key feature intended to provide selectivity for the extracellularly located CA-IX over the various
intracellular CA isoforms, thereby reducing off-target binding.

Signaling Pathway of CA-IX in Hypoxia

The upregulation of CA-1X is a critical adaptive response of tumor cells to hypoxic conditions.
The following diagram illustrates the signaling cascade leading to CA-1X expression and its role
in pH regulation.
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Caption: CA-IX upregulation and function in the hypoxic tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data for VM4-037 from preclinical and
clinical studies.
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Table 1: In Vitro Binding Affinity of VM4-037

Carbonic Anhydrase Isoform

Inhibition Constant (Ki) (nM)

CA-l 168
CA-II 13.4
CA-IX 124
CA-XII 61.3

Table 2: Preclinical Biodistribution of [18F]VM4-037 in HT29 Tumor-Bearing Animals (2 hours

post-injection)

Organl/Tissue

Percent Injected Dose per Gram (%IDIg)

Kidneys > 30

lleum > 30

Liver >1

Bladder >1

Stomach >1

Tumor In the same range as low-uptake organs

Table 3: Clinical PET Imaging Data of [L8F]VM4-037 in ccRCC Patients (Phase 1)
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Parameter Value

Mean SUV for primary kidney lesions (all » 55
patients) '

Mean SUV for primary kidney lesions (confirmed
ccRCC)

3.16

Mean Distribution Volume Ratio (DVR) in kidney
esi 5.2 £ 2.8 (range 0.68-10.34)
esions

Peak activity concentration post-injection ~8 minutes

Experimental Protocols

Synthesis of [18F]VM4-037

The radiosynthesis of (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-
sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid
([18F]VM4-037) was performed as previously described. The process typically involves a multi-
step automated synthesis. The final product is purified by high-performance liquid
chromatography (HPLC), yielding a radiochemical purity of over 99%. The specific activity has
been reported to be in the range of 15-50 GBg/pmol, with a decay-corrected synthesis yield of
7-9%.

In Vitro CA Inhibition Assay (Stopped-Flow Method)

The inhibitory constants (Ki) of VM4-037 for various carbonic anhydrase isoforms were
determined using a stopped-flow assay. This method measures the enzyme's catalytic activity
by monitoring the pH change associated with CO2 hydration. The assay is performed in the
presence of varying concentrations of the inhibitor to determine the Ki value, which represents
the concentration of the inhibitor required to produce half-maximum inhibition.

Preclinical MicroPET Imaging and Biodistribution

Animal models, such as mice bearing human tumor xenografts (e.g., HT29 colorectal or U373
glioma cells), were used for in vivo evaluation.
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Caption: Workflow for preclinical evaluation of [18F]VM4-037.

Following intravenous injection of [18F]VM4-037, dynamic and static microPET scans were
acquired over a period of up to 4 hours. For biodistribution studies, animals were sacrificed at
specific time points post-injection. Various organs and tissues, including the tumor, were
excised, weighed, and the radioactivity was measured using a gamma counter to determine the
%ID/g. Blood samples were also collected to analyze the in vivo metabolism of the tracer.

Clinical PETICT Imaging Protocol (Phase Il)

A phase Il clinical trial was conducted to evaluate [18F]VM4-037 in patients with kidney masses
scheduled for surgery.
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Caption: Workflow of the Phase Il clinical trial for [L8F]VM4-037.
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Patients received an intravenous injection of [18F]VM4-037. Dynamic PET/CT imaging of the
renal lesions was performed for the first 45 minutes, followed by a whole-body scan at 60
minutes post-injection. The imaging results were then correlated with the histopathological
findings from the surgically removed tumor tissue.

Summary of Findings and Challenges

Preclinical Evaluation

In vitro studies demonstrated that VM4-037 binds to CA-1X, although with a Ki of 124 nM, which
is less potent than its affinity for CA-II (13.4 nM). This lack of high selectivity for CA-IX over
other isoforms is a potential limitation.

Preclinical in vivo studies in tumor-bearing mice revealed high uptake of [L8F]VM4-037 in the
abdominal region, particularly in the kidneys, ileum, colon, liver, and stomach. Importantly, the
tracer did not show specific accumulation in CA-IX-expressing tumors, with tumor uptake being
comparable to background tissues. Metabolite analysis indicated that the tracer is metabolized
in vivo, with approximately 43% remaining unmetabolized at 45 minutes post-injection.

Clinical Trials

A phase Il pilot study in patients with ccRCC showed that [L8F]VM4-037 was well-tolerated with
no adverse events. The tracer demonstrated moderate signal uptake in primary tumors and
provided excellent visualization of CA-1X positive metastatic lesions. However, a significant
challenge was the high uptake of the tracer in the normal kidney parenchyma, which made it
difficult to visualize primary ccRCC lesions on PET images alone.

Discontinuation of Further Development

The high physiological uptake of [18F]VM4-037 in the liver and kidneys was a major drawback
that ultimately led to the discontinuation of its further clinical development. This high
background signal in the organs of interest for primary ccRCC detection limited its diagnostic
utility for this specific application.

Conclusion

[18F]VM4-037 represents a valuable case study in the development of targeted PET tracers.
While the rationale for targeting CA-1X in hypoxic tumors, particularly ccRCC, remains strong,
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the development of [18F]VM4-037 highlighted several key challenges. These include the need
for high binding affinity and selectivity for the target enzyme over other isoforms, as well as
favorable pharmacokinetic properties with low background uptake in non-target organs,
especially those in proximity to the primary site of disease. Despite its limitations, the research
on [18F]VM4-037 has provided important insights that will undoubtedly guide the design and
development of future generations of CA-IX targeted imaging agents. The successful
visualization of metastatic lesions suggests a potential, albeit unpursued, niche application for
such tracers in the management of advanced ccRCC. Future efforts in this field will likely focus
on developing tracers with improved tumor-to-background ratios to realize the full potential of
CA-IX as an imaging biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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